An In-depth Technical Guide to Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate, a functionalized pyridine derivative of interest in medicinal chemistry and materials science. As specific literature on this exact molecule is scarce, this document synthesizes information on its constituent parts and analogous structures to present a detailed profile. The guide covers its molecular structure, predictable physicochemical properties, a robust two-step synthetic pathway with detailed experimental protocols, and predicted spectroscopic data for structural confirmation. Furthermore, it explores the potential applications of this molecule, drawing from the well-established roles of picolinate derivatives as "privileged" scaffolds in drug discovery, particularly as enzyme inhibitors and metal chelating agents.[1] This guide is intended to be a foundational resource for researchers considering the synthesis and utilization of this and similar compounds in their work.
Introduction and Molecular Structure
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is a pyridine-2-carboxylic acid derivative featuring two distinct ester functionalities and an ether linkage. The core structure is a picolinate moiety, which is known to be a versatile scaffold in the development of biologically active molecules.[1][2][3][4][5] The substituent at the 3-position, an ethoxycarbonylmethoxy group, introduces additional points for hydrogen bonding and potential coordination sites, making it an intriguing candidate for applications in coordination chemistry and as a building block for more complex molecules.
IUPAC Name: Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-2-carboxylate Molecular Formula: C₁₂H₁₅NO₅ Molecular Weight: 253.25 g/mol Canonical SMILES: CCOC(=O)C1=NC=CC=C1OCC(=O)OCC
The structural features—a pyridine ring, an ethyl ester at the 2-position, an ether linkage at the 3-position, and a terminal ethyl ester on the substituent—dictate its chemical reactivity, potential for forming intermolecular interactions, and overall physicochemical properties.
Physicochemical Properties
| Property | Value (Predicted/Analog Data) | Source/Basis |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Analogy to Ethyl Picolinate and other substituted esters. |
| Boiling Point | > 250 °C | Extrapolated from Ethyl Picolinate (240-241 °C) with increased molecular weight.[6] |
| Melting Point | Not available | Likely low, given the liquid nature of similar esters. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, Ethanol). Sparingly soluble in water. | Based on the presence of ester and ether groups and the aromatic ring. |
| pKa (of conjugate acid) | ~1-2 | The pyridine nitrogen is weakly basic due to the electron-withdrawing ester group. |
| LogP | ~1.5 - 2.5 | Calculated estimate based on structural fragments. |
Synthesis and Mechanism
The most logical and efficient synthetic route to Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate is a two-step process starting from 3-hydroxypicolinic acid. This pathway involves an initial Fischer-Speier esterification followed by a Williamson ether synthesis.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 3-hydroxypicolinate (Intermediate)
This step involves the acid-catalyzed esterification of the carboxylic acid group of 3-hydroxypicolinic acid.
Reaction: 3-Hydroxypicolinic Acid + Ethanol --(H₂SO₄)--> Ethyl 3-hydroxypicolinate + H₂O
Causality and Experimental Choices:
-
Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Solvent/Reagent: Absolute ethanol is used in excess to serve as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
-
Reaction Condition: Refluxing is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.
-
Work-up: The reaction mixture is neutralized with a weak base (e.g., saturated sodium bicarbonate solution) to quench the acid catalyst and remove any unreacted starting material. An aqueous workup followed by extraction isolates the ester product.
Detailed Experimental Protocol:
-
To a 250 mL round-bottom flask, add 3-hydroxypicolinic acid (10.0 g, 71.9 mmol) and absolute ethanol (100 mL).
-
Stir the suspension and cool the flask in an ice bath. Slowly add concentrated sulfuric acid (1.0 mL) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 12-16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford Ethyl 3-hydroxypicolinate.
| Property | Value (Experimental/Predicted) | Source |
| CAS Number | 73406-50-5 | [6] |
| Molecular Formula | C₈H₉NO₃ | [7] |
| Molecular Weight | 167.16 g/mol | [6] |
| Boiling Point | 345.9 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.234 g/cm³ (Predicted) | [6] |
| LogP | 0.96 (Predicted) | [6] |
Step 2: Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
This step is a classic Williamson ether synthesis, where the hydroxyl group of the precursor is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl haloacetate.[8][9][10]
Reaction: Ethyl 3-hydroxypicolinate + Ethyl Chloroacetate --(Base)--> Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate + Salt
Causality and Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a common, cost-effective choice that is strong enough for phenols but avoids hydrolysis of the ester groups.[8] For faster reactions, a stronger base like sodium hydride (NaH) can be used in an anhydrous aprotic solvent.
-
Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate can be used. Ethyl bromoacetate is more reactive but also more expensive and lachrymatory.[11][12] Ethyl chloroacetate is a suitable and commonly used alternative.[13][14][15][16][17]
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic alkoxide intermediate and do not participate in the reaction.[9] Acetone is often preferred for its lower boiling point, making removal easier.
-
Reaction Condition: Heating the reaction mixture accelerates the Sₙ2 reaction. Refluxing in acetone (approx. 56 °C) is a common condition.
Detailed Experimental Protocol:
-
To a 250 mL round-bottom flask, add Ethyl 3-hydroxypicolinate (10.0 g, 59.8 mmol) and anhydrous acetone (100 mL).
-
Add finely pulverized anhydrous potassium carbonate (12.4 g, 89.7 mmol, 1.5 equivalents).
-
Stir the suspension vigorously and add ethyl chloroacetate (7.3 mL, 65.8 mmol, 1.1 equivalents) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 40 mL) and brine (40 mL) to remove any remaining salts and DMF if used.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
-
Purify via flash column chromatography on silica gel if necessary.
Spectroscopic Characterization (Predicted)
Confirmation of the structures of the intermediate and final product would rely on standard spectroscopic techniques. The following are predicted data based on the known effects of the functional groups.
Predicted Data for Ethyl 3-hydroxypicolinate
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.0-11.0 (br s, 1H, -OH), 8.2-8.3 (dd, 1H, H6), 7.3-7.5 (m, 2H, H4, H5), 4.45 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.0 (C=O, ester), 158.0 (C3-OH), 145.0 (C6), 140.0 (C2), 125.0 (C4), 120.0 (C5), 62.0 (-OCH₂CH₃), 14.5 (-OCH₂CH₃). |
| IR (ATR, cm⁻¹) | 3200-2800 (broad, O-H), 3100-3000 (Ar C-H), 2980 (Alkyl C-H), 1720 (C=O, ester), 1600, 1580 (C=C, Ar), 1250 (C-O, ester). |
| MS (ESI+) | m/z 168.06 [M+H]⁺, 190.04 [M+Na]⁺.[7] |
Predicted Data for Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (dd, 1H, H6), 7.45 (dd, 1H, H4), 7.35 (dd, 1H, H5), 4.80 (s, 2H, -OCH₂CO-), 4.45 (q, 2H, C(2)-COOCH₂CH₃), 4.25 (q, 2H, -OCH₂COOCH₂CH₃), 1.40 (t, 3H, C(2)-COOCH₂CH₃), 1.30 (t, 3H, -OCH₂COOCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 168.5 (-OCH₂C=O), 164.5 (C(2)-C=O), 155.0 (C3-O), 148.0 (C6), 145.0 (C2), 126.0 (C4), 121.0 (C5), 68.0 (-OCH₂CO-), 62.0 (C(2)-COOCH₂), 61.5 (-OCH₂COOCH₂), 14.2 (C(2)-COOCH₂CH₃), 14.1 (-OCH₂COOCH₂CH₃). |
| IR (ATR, cm⁻¹) | 3100-3000 (Ar C-H), 2980 (Alkyl C-H), 1760 (C=O, ether-ester), 1730 (C=O, picolinate ester), 1600, 1580 (C=C, Ar), 1280, 1200 (C-O). |
| MS (ESI+) | m/z 254.10 [M+H]⁺, 276.08 [M+Na]⁺. |
Potential Applications in Research and Drug Development
While direct applications of Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate are not documented, its structural motifs suggest significant potential, primarily in medicinal chemistry.
Workflow for Application Screening
Caption: Potential research pathways for the title compound.
-
Enzyme Inhibition: The picolinate scaffold is a "privileged" structure found in numerous enzyme inhibitors that have advanced to clinical trials.[1][4] The presence of multiple oxygen atoms and ester groups provides hydrogen bond acceptors that can interact with active sites of enzymes like kinases, proteases, or phosphodiesterases. This compound could serve as a starting point for library synthesis to explore structure-activity relationships (SAR).
-
Chelating Agent: Picolinic acid and its derivatives are well-known chelating agents for various metal ions.[1][18][19][20] Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate possesses multiple potential coordination sites: the pyridine nitrogen, the ether oxygen, and the two carbonyl oxygens. This makes it a potential multidentate ligand for creating stable metal complexes. Such complexes could be investigated for applications as MRI contrast agents, radiopharmaceutical carriers, or catalysts.
-
Synthetic Building Block: The two distinct ester groups may exhibit differential reactivity, allowing for selective hydrolysis or amidation. This could enable its use as a versatile intermediate for the synthesis of more complex, biologically active molecules, including potential anticonvulsant or antitumor agents.[2][3]
Safety and Handling
-
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate: As a novel compound, specific toxicity data is unavailable. It should be handled with standard laboratory precautions, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Ethyl Chloroacetate (Reagent): This reagent is flammable, toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It is also a lachrymator (causes tearing).[13][14][15][16][17] It is crucial to handle this chemical with extreme care in a chemical fume hood, using appropriate PPE, and avoiding ignition sources.[13][14][15][16][17]
-
Strong Acids and Bases: Reagents like concentrated sulfuric acid and sodium hydride require careful handling due to their corrosive and reactive nature, respectively.
Conclusion
Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate represents an accessible yet underexplored molecule with significant potential as a scaffold in drug discovery and a ligand in coordination chemistry. This guide provides a robust, logical synthetic pathway, predicted physicochemical and spectroscopic properties, and a clear rationale for its potential applications. The detailed protocols and mechanistic insights serve as a valuable, self-validating resource for researchers aiming to synthesize and explore the utility of this and related functionalized picolinates. Future research should focus on the experimental validation of the properties and biological activities outlined in this guide.
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